![molecular formula C7H14N2OS B6604263 5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one CAS No. 2613382-01-5](/img/structure/B6604263.png)
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one
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Overview
Description
5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one (also known as 5-ITN) is a synthetic spirocyclic compound that has been studied for its potential use in a variety of scientific research applications. It is a heterocyclic compound containing a five-membered ring system with a nitrogen atom in the center and two sulfur atoms in the ring. In the laboratory, 5-ITN is synthesized from readily available starting materials, and its structure is characterized by 1H and 13C NMR spectroscopy.
Scientific Research Applications
5-ITN has been studied for its potential use in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. It has also been studied as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 5-ITN has been studied for its potential use as an antioxidant and for its ability to reduce inflammation.
Mechanism of Action
The mechanism of action of 5-ITN is not fully understood. Studies have suggested that it acts as an inhibitor of enzymes involved in the regulation of neurotransmission and metabolism, as well as exhibiting antioxidant and anti-inflammatory properties. It is thought that the spirocyclic ring structure of 5-ITN is responsible for its inhibitory activity, as it is able to bind to the active site of the enzyme and block its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ITN are not fully understood. Studies have suggested that it has the potential to inhibit the activity of enzymes involved in the regulation of neurotransmission and metabolism, as well as exhibiting antioxidant and anti-inflammatory properties. Additionally, 5-ITN has been studied for its potential use in the treatment of Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
The advantages of using 5-ITN in laboratory experiments include its relatively low cost and easy synthesis. Additionally, its structure can be easily characterized by 1H and 13C NMR spectroscopy. The main limitation of using 5-ITN in laboratory experiments is the lack of understanding of its mechanism of action and its potential biochemical and physiological effects.
Future Directions
There are a number of potential future directions for the research of 5-ITN. These include further investigation into its mechanism of action and its potential biochemical and physiological effects. Additionally, further research into its potential therapeutic applications, such as in the treatment of Alzheimer’s disease, should be explored. Finally, the development of more efficient and cost-effective synthesis methods for 5-ITN should be investigated.
Synthesis Methods
The synthesis of 5-ITN is relatively straightforward and involves a series of steps that can be completed in a single day. The starting materials are readily available, and the reaction is relatively low in cost. The first step is to form the spirocyclic ring by reacting the starting material, 5-methyl-2-thioxo-thiazolidine-4-carboxylic acid, with 1,3-diaminopropane in the presence of an acid catalyst. This is followed by the formation of an imine group by reacting the resulting spirocyclic ring with aldehyde in the presence of a base catalyst. The final step involves the oxidation of the imine group to form the 5-ITN product.
properties
IUPAC Name |
5-imino-5λ6-thia-8-azaspiro[3.5]nonane 5-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c8-11(10)5-4-9-6-7(11)2-1-3-7/h8-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGALZBJMVSEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCS2(=N)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one |
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